Propargylamine hydrochloride

Description

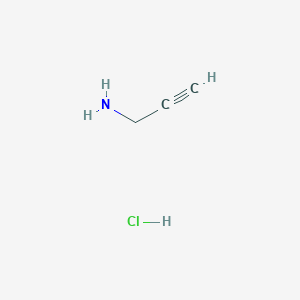

Propargylamine hydrochloride (CAS 15430-52-1) is an organic compound with the molecular formula C₃H₆ClN and a molecular weight of 91.54 g/mol. It is the hydrochloride salt of propargylamine (C₃H₅N), a primary amine with a terminal alkyne group. Key properties include:

- Melting point: 179–182°C .

- Solubility: Highly water-soluble due to its ionic nature .

- Applications: Serves as a key intermediate in organic synthesis (e.g., click chemistry reactions) and exhibits biological activity as an irreversible inhibitor of monoamine oxidase (MAO) and other enzymes like aldehyde dehydrogenase .

- Safety: Classified as highly toxic (GHS06) with acute oral toxicity (H301), skin/eye irritation (H315/H319), and respiratory hazards (H335) .

Propriétés

IUPAC Name |

prop-2-yn-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N.ClH/c1-2-3-4;/h1H,3-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKXNIQJDNKPPCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10934968 | |

| Record name | Prop-2-yn-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10934968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

91.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15430-52-1 | |

| Record name | 2-Propyn-1-amine, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15430-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 15430-52-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170542 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Prop-2-yn-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10934968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Prop-2-ynylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.839 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Conditions and Catalysts

-

Temperature Range : 140–250°C, with optimal yields at 170–200°C.

-

Catalysts : Inorganic acid salts (e.g., hydrochlorides, hydrobromides) of the primary amine, used at 0.1–25 mol% relative to propargylphthalimide.

-

Solvents : High-boiling solvents like diphenyl ether or carbitols (methyl, ethyl, butyl) ensure reflux conditions without side reactions.

Amine Selection and Yields

Primary amines with boiling points >130°C are critical to prevent volatilization. Exemplary amines and their yields include:

| Amine | Yield (%) | Reaction Time (h) |

|---|---|---|

| Diethylenetriamine | 92 | 2–3 |

| Benzylamine | 90 | 2–3 |

| Ethanolamine | 95 | 2–3 |

This method’s superiority lies in its near-quantitative yields (90–98%) and straightforward distillation-based purification. However, the reliance on phthalimide derivatives introduces cost and waste challenges.

Cu-Catalyzed Multicomponent Reactions

A scalable academic approach employs CuCl-catalyzed Michael addition, combining methyl vinyl ketone derivatives, secondary amines, and 1-alkynes (PMC6921675).

Reaction Protocol

Advantages and Limitations

-

Yield : ~85% for derivatives like 4-(dimethylamino)-1-phenylbut-2-yn-1-one.

-

Scope : Tolerates aryl and alkyl substituents but requires inert conditions.

-

Drawbacks : Chromatography complicates industrial scaling, and Cu residues necessitate post-synthesis removal.

Metal-Free Continuous Flow Synthesis

Emerging green chemistry strategies eliminate metal catalysts by exploiting continuous flow systems in water (PMC8693810).

Reaction Design

Performance Metrics

-

Yield : Comparable to batch methods (~80%) but with enhanced heat/mass transfer.

-

Sustainability : Water solvent and absence of metals reduce environmental impact.

-

Limitations : Limited to water-soluble reactants, restricting substrate diversity.

Asymmetric Mannich-Type Synthesis

While primarily for chiral propargylamines, asymmetric Mannich reactions using C-alkynyl imines offer routes to enantiopure hydrochloride salts (ncomms9544).

Catalytic System

Analyse Des Réactions Chimiques

Types of Reactions: Propargylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: Propargylamine can be oxidized to form propargyl aldehyde or propargyl alcohol.

Reduction: Reduction of propargylamine can yield allylamine or propylamine.

Substitution: Propargylamine can participate in nucleophilic substitution reactions, where the propargyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like halides or amines are employed under basic or acidic conditions.

Major Products:

Oxidation: Propargyl aldehyde, propargyl alcohol.

Reduction: Allylamine, propylamine.

Substitution: Various substituted amines and alkynes.

Applications De Recherche Scientifique

Medicinal Chemistry and Drug Discovery

Propargylamine and its derivatives have emerged as crucial moieties in drug development due to their unique chemical properties and biological activities.

- Monoamine Oxidase Inhibitors : PAH is a precursor for several monoamine oxidase (MAO) inhibitors, which are vital in treating neurodegenerative diseases. For instance, pargyline, a propargylamine derivative, acts as a selective MAO-B inhibitor and has shown efficacy in managing conditions like Parkinson's disease and Alzheimer's disease . The neuroprotective effects of such compounds are attributed to their ability to reduce oxidative stress and stabilize mitochondrial membranes .

- Anticancer Activity : Propargylamines have been investigated for their potential in cancer therapy. Pargyline has been shown to enhance the effects of chemotherapeutic agents by inhibiting lysine-specific demethylase-1 (LSD-1), leading to growth inhibition of cancer cells . This suggests that PAH derivatives can serve as effective adjuncts in cancer treatment regimens.

- Antidepressant Properties : Compounds derived from propargylamine have also been explored for their antidepressant effects. The synthesis of heterocycles from PAH has led to the development of new pharmacological agents that exhibit antidepressant activity .

Chemical Synthesis Applications

Propargylamine hydrochloride serves as a versatile building block in organic synthesis, facilitating the creation of various complex molecules.

- Synthesis of Heterocycles : PAH is employed in the synthesis of numerous heterocyclic compounds, which are essential in pharmaceutical chemistry. For example, it can be used to synthesize imidazoles and oxazolidinones, which possess significant biological activities . The ease of modifying propargylamines allows chemists to create a wide range of derivatives with tailored properties.

- Click Chemistry : Propargylamines are integral to click chemistry protocols, particularly in the synthesis of bioconjugates and polymeric materials. Their terminal alkyne functionality enables efficient coupling reactions with azides, leading to the formation of stable triazoles .

Case Studies and Research Findings

Several studies highlight the effectiveness and versatility of this compound in various applications:

| Study | Focus | Findings |

|---|---|---|

| PubMed Review (2023) | Drug Discovery | Propargylamine derivatives show promise as MAO-B inhibitors with neuroprotective properties. |

| RSC Advances (2021) | Synthesis Techniques | Demonstrated solvent-free methods for synthesizing propargylamines with high yields. |

| Chemical Communications (2020) | Anticancer Activity | Pargyline enhances chemotherapy effectiveness by inhibiting LSD-1 in cancer cells. |

Mécanisme D'action

Propargylamine hydrochloride exerts its effects primarily through the inhibition of monoamine oxidase enzymes, particularly monoamine oxidase B. This inhibition prevents the breakdown of neurotransmitters like dopamine, thereby increasing their availability in the brain. This mechanism is crucial for its neuroprotective and therapeutic effects in treating neurodegenerative diseases .

Comparaison Avec Des Composés Similaires

Pargyline Hydrochloride

- Structure : Contains a propargylamine moiety linked to a benzyl group (N-benzyl-N-methylprop-2-yn-1-amine hydrochloride).

- Molecular weight : 195.69 g/mol .

- Biological activity : MAO-B inhibitor used in Parkinson’s disease research; shares propargylamine’s MAO inhibition but with enhanced specificity due to structural modifications .

- Key difference : Pargyline’s benzyl group enhances lipophilicity and brain permeability compared to propargylamine hydrochloride .

Proparacaine Hydrochloride

- Structure: 2-(Diethylamino)ethyl 3-amino-4-propoxybenzoate hydrochloride (CAS 5875-06-9).

- Molecular weight : 330.85 g/mol .

- Application : Local anesthetic in ophthalmology, unlike propargylamine’s enzymatic or synthetic roles .

- Safety : Requires similar protective measures (respiratory, skin, and eye protection) but is less acutely toxic .

Hydroxylamine Hydrochloride (CAS 5470-11-1)

Enzyme Inhibition Profiles

This compound’s broad-spectrum MAO inhibition contrasts with Pargyline’s selectivity for MAO-B. VAR10300, a derivative, adds iron chelation and neurorestorative effects .

Research and Clinical Relevance

Activité Biologique

Propargylamine hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its neuroprotective properties and its role as a selective inhibitor of monoamine oxidase B (MAO-B). This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

This compound exhibits its biological effects primarily through the inhibition of MAO-B, an enzyme responsible for the oxidative deamination of neurotransmitters such as dopamine. By inhibiting MAO-B, propargylamine helps to increase the levels of these neurotransmitters in the brain, which is particularly beneficial in neurodegenerative diseases like Parkinson's disease.

Key Mechanisms:

- Neuroprotection : Propargylamine has been shown to provide neuroprotective effects against oxidative stress and apoptosis in neuronal cells. It enhances the phosphorylation of protein kinase C (PKC), which plays a critical role in cell survival signaling pathways .

- Inhibition of Apoptosis : Studies have demonstrated that propargylamine can reduce cell death in models of serum deprivation by modulating the expression of Bcl-2 family proteins, which are crucial for regulating apoptosis .

Therapeutic Applications

This compound has been investigated for various therapeutic applications, particularly in treating neurodegenerative disorders. Its potential uses include:

- Parkinson’s Disease : Propargylamine and its derivatives have shown promising results in animal models of Parkinson's disease, where they protect dopaminergic neurons from degeneration induced by neurotoxins such as MPTP .

- Cognitive Disorders : The compound may also be beneficial in treating cognitive disorders and mood disorders due to its ability to enhance neurotransmitter levels and exert neuroprotective effects .

Research Findings

Recent studies have provided substantial evidence supporting the biological activity of this compound. Below are summarized findings from key research articles:

Case Studies

- Neuroprotection Against MPTP :

- In Vitro Studies on PC12 Cells :

Q & A

Q. What are the established synthetic routes for propargylamine hydrochloride, and how can researchers optimize reaction conditions for high yield?

this compound is typically synthesized via nucleophilic substitution or Mannich-type reactions. For example, copper-catalyzed coupling of propargylamine with aryl halides under mild conditions (e.g., Cu(0) nanosized powder at 50–80°C) can yield derivatives with >80% efficiency . Optimization involves adjusting solvent polarity (e.g., DMF vs. ethanol), catalyst loading (1–5 mol%), and reaction time (4–24 hrs). Purification via recrystallization (ethanol/water) or column chromatography (silica gel, chloroform/methanol) is critical to isolate the hydrochloride salt .

Q. How can researchers characterize the purity and structural integrity of this compound?

Analytical methods include:

- NMR spectroscopy : H and C NMR to confirm the presence of the propargyl group (δ ~2.5 ppm for ≡C-H protons) and amine hydrochloride (broad peak at δ ~8–10 ppm).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–220 nm) to assess purity (>98% is standard for research-grade material).

- Elemental analysis : Validate C, H, N, and Cl content (±0.3% theoretical values) .

Q. What safety protocols are essential when handling this compound in the lab?

this compound is corrosive and may release toxic fumes upon decomposition. Key precautions:

- Use PPE (gloves, goggles, lab coat) and work in a fume hood.

- Store in airtight containers away from oxidizing agents.

- In case of skin contact, rinse immediately with water for 15+ minutes and seek medical attention .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of this compound in click chemistry or organometallic catalysis?

this compound serves as a precursor in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Researchers use kinetic studies (e.g., stopped-flow UV-Vis) to monitor reaction rates and DFT calculations to model transition states. For example, the steric effects of the propargyl group influence regioselectivity in triazole formation .

Q. What experimental strategies address stability challenges of this compound in aqueous or high-temperature conditions?

Stability studies under varying pH (2–12) and temperature (25–60°C) reveal hydrolysis risks. Lyophilization improves long-term storage stability. Formulating with excipients like cyclodextrins or co-solvents (e.g., PEG-400) can mitigate degradation in aqueous media .

Q. How do researchers resolve contradictory data on this compound’s biological activity across in vitro vs. in vivo models?

Discrepancies often arise from bioavailability differences. Strategies include:

Q. What methodologies validate this compound’s interactions with biological targets (e.g., enzymes or receptors)?

Techniques include:

- Surface plasmon resonance (SPR) : Quantify binding affinity () and kinetics (/).

- Molecular docking : Use software like AutoDock Vina to predict binding modes.

- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) .

Data Analysis & Experimental Design

Q. How should researchers design dose-escalation studies for this compound in preclinical models?

Follow NIH guidelines for preclinical research:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.